InChI=1S/C9H5NS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H
.
The compound is classified as a heterocyclic aromatic compound, specifically a nitrile derivative due to the presence of the carbonitrile functional group. Its structure consists of a thiophene ring substituted with a thienyl group at the 5-position and a carbonitrile group at the 2-position.
The synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile typically involves several key steps:
The molecular structure of 5-(Thien-2-yl)thiophene-2-carbonitrile can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm the structure and assess purity, with characteristic peaks corresponding to the functional groups present in the molecule .
5-(Thien-2-yl)thiophene-2-carbonitrile can undergo various chemical reactions typical of nitriles and thiophenes:
The mechanism of action for compounds like 5-(Thien-2-yl)thiophene-2-carbonitrile often involves:
The physical and chemical properties of 5-(Thien-2-yl)thiophene-2-carbonitrile include:
5-(Thien-2-yl)thiophene-2-carbonitrile has several notable applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16655-63-3
CAS No.: